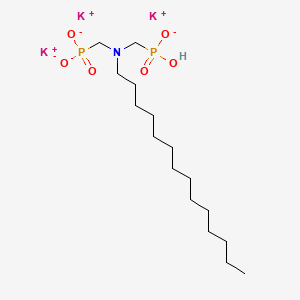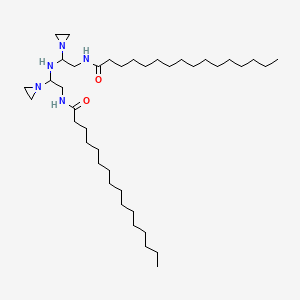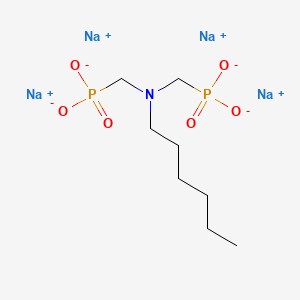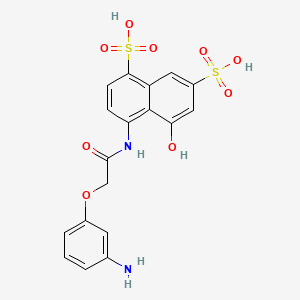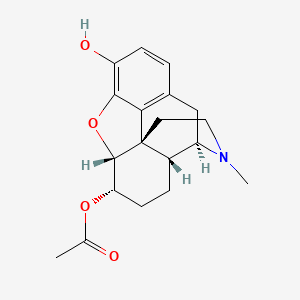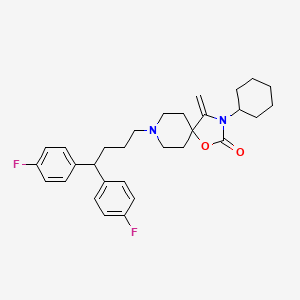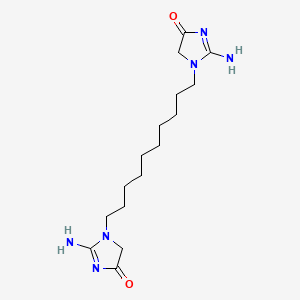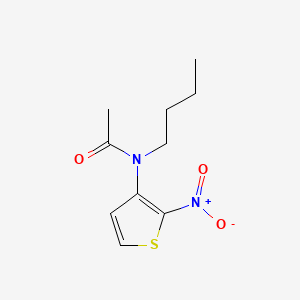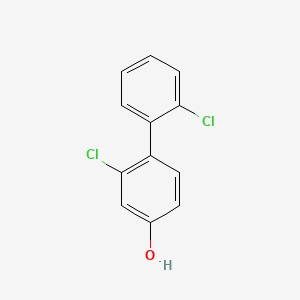
(1,1'-Biphenyl)-4-ol, 2,2'-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-4-ol, 2,2’-dichloro- is an organic compound with the molecular formula C12H8Cl2O It is a derivative of biphenyl, where two chlorine atoms are substituted at the 2,2’ positions and a hydroxyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-ol, 2,2’-dichloro- typically involves the chlorination of biphenyl followed by hydroxylation. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2,2’-dichlorobiphenyl is then subjected to hydroxylation using a strong oxidizing agent like potassium permanganate or a hydroxylating agent such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of (1,1’-Biphenyl)-4-ol, 2,2’-dichloro- may involve continuous flow reactors to ensure efficient chlorination and hydroxylation. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)-4-ol, 2,2’-dichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,2’-dichlorobenzophenone or 4-hydroxy-2,2’-dichlorobenzoic acid.
Reduction: Formation of biphenyl or 4-hydroxybiphenyl.
Substitution: Formation of 2,2’-dichloro-4-aminobiphenyl or 2,2’-dichloro-4-alkylbiphenyl.
Aplicaciones Científicas De Investigación
(1,1’-Biphenyl)-4-ol, 2,2’-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-4-ol, 2,2’-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atoms may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and cellular components. These interactions can modulate biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dichlorobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybiphenyl: Lacks the chlorine atoms, resulting in different chemical and physical properties.
2,2’,4,4’-Tetrachlorobiphenyl: Contains additional chlorine atoms, leading to increased stability and different reactivity.
Uniqueness
(1,1’-Biphenyl)-4-ol, 2,2’-dichloro- is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological systems.
Propiedades
Número CAS |
55085-16-0 |
|---|---|
Fórmula molecular |
C12H8Cl2O |
Peso molecular |
239.09 g/mol |
Nombre IUPAC |
3-chloro-4-(2-chlorophenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7,15H |
Clave InChI |
JKYXOAODLWWDRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


